molecular formula C21H26N2O2 B2599295 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 946280-62-2

2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No.: B2599295
CAS No.: 946280-62-2
M. Wt: 338.451
InChI Key: NTCFXOMZPFHNGR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a tetrahydroquinoline moiety, making it structurally interesting for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the tetrahydroquinoline derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group on the phenyl ring can be introduced via methylation of a hydroxyphenyl precursor using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acetamide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoline moiety can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Methoxyphenyl)-N-(2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide: Lacks the methyl group on the tetrahydroquinoline ring.

Uniqueness

The presence of both the methoxyphenyl and tetrahydroquinoline groups in 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide provides a unique combination of electronic and steric properties, making it distinct from its analogs. This uniqueness can result in different biological activities and chemical reactivity, highlighting its potential for specialized applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-23-13-3-4-18-14-17(7-10-20(18)23)11-12-22-21(24)15-16-5-8-19(25-2)9-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCFXOMZPFHNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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